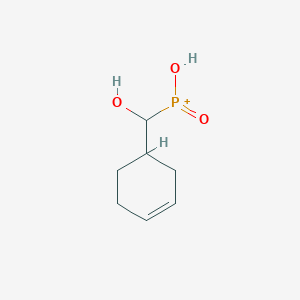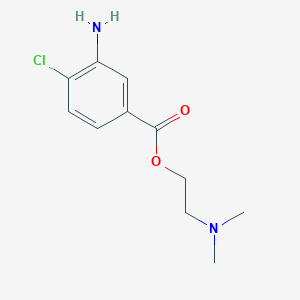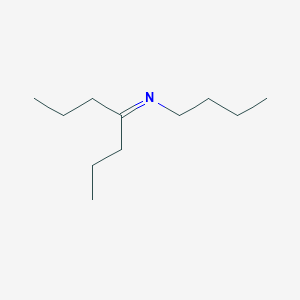
1-Butanamine, N-(1-propylbutylidene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butanamine, N-(1-propylbutylidene)- is a chemical compound that belongs to the family of substituted phenethylamines. It is also known as 4-Methyl-2,5-dimethoxy-N-(1-propylbutylidene) benzeneethanamine or MPBD. This compound has been the subject of scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
Wissenschaftliche Forschungsanwendungen
1-Butanamine, N-(1-propylbutylidene)- has been studied for its potential applications in medicinal chemistry, pharmacology, and neuroscience. It has been found to exhibit significant binding affinity for serotonin receptors, particularly the 5-HT2A receptor. This receptor is known to be involved in the regulation of mood, perception, and cognition. Therefore, the compound has been studied for its potential use in the treatment of psychiatric disorders such as depression, anxiety, and schizophrenia.
Wirkmechanismus
The mechanism of action of 1-Butanamine, N-(1-propylbutylidene)- involves its binding to the 5-HT2A receptor. This binding leads to the activation of the receptor and subsequent signaling pathways that result in changes in neurotransmitter release and neuronal activity. The exact mechanism of action is not fully understood, but it is believed to involve the modulation of dopaminergic and glutamatergic neurotransmission.
Biochemische Und Physiologische Effekte
Studies have shown that 1-Butanamine, N-(1-propylbutylidene)- can induce a range of biochemical and physiological effects. These include changes in heart rate, blood pressure, body temperature, and respiration rate. The compound has also been found to induce hallucinations, altered perception, and changes in mood and cognition.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-Butanamine, N-(1-propylbutylidene)- in lab experiments is its high binding affinity for the 5-HT2A receptor. This makes it a useful tool for studying the receptor's function and potential therapeutic targets. However, one limitation is its potential for inducing hallucinations and other psychoactive effects. This can make it difficult to interpret the results of experiments and can pose a risk to researchers.
Zukünftige Richtungen
There are several future directions for the study of 1-Butanamine, N-(1-propylbutylidene)-. One area of interest is its potential use in the treatment of psychiatric disorders such as depression and anxiety. Further research is needed to determine its efficacy and safety in humans. Another direction is the study of its mechanism of action and its potential for modulating neurotransmission. This could lead to the development of new drugs for the treatment of neurological disorders. Additionally, the compound could be used as a tool for studying the function of the 5-HT2A receptor and its role in various physiological processes.
Conclusion:
In conclusion, 1-Butanamine, N-(1-propylbutylidene)- is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. Its high binding affinity for the 5-HT2A receptor makes it a useful tool for studying the receptor's function and potential therapeutic targets. However, its potential for inducing psychoactive effects poses a risk to researchers. Further research is needed to determine its efficacy and safety in humans and its potential for the development of new drugs for the treatment of neurological disorders.
Synthesemethoden
The synthesis of 1-Butanamine, N-(1-propylbutylidene)- involves the reaction of 2,5-dimethoxybenzaldehyde with nitroethane to form 2,5-dimethoxy-beta-nitrostyrene. This intermediate is then reduced using sodium borohydride to obtain 2,5-dimethoxyphenethylamine. The final step involves the alkylation of this compound using 1-bromobutane and potassium carbonate to obtain 1-Butanamine, N-(1-propylbutylidene)-.
Eigenschaften
CAS-Nummer |
10599-80-1 |
|---|---|
Produktname |
1-Butanamine, N-(1-propylbutylidene)- |
Molekularformel |
C11H23N |
Molekulargewicht |
169.31 g/mol |
IUPAC-Name |
N-butylheptan-4-imine |
InChI |
InChI=1S/C11H23N/c1-4-7-10-12-11(8-5-2)9-6-3/h4-10H2,1-3H3 |
InChI-Schlüssel |
KPXGPWSHFIXKSZ-UHFFFAOYSA-N |
SMILES |
CCCCN=C(CCC)CCC |
Kanonische SMILES |
CCCCN=C(CCC)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



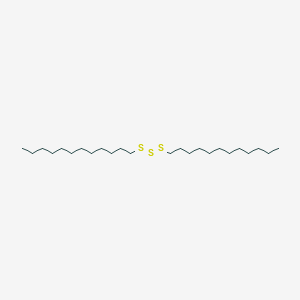
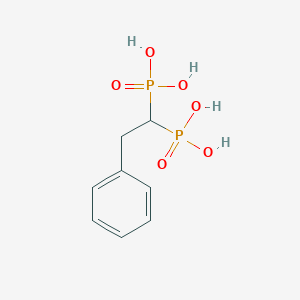
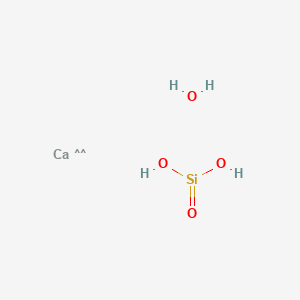

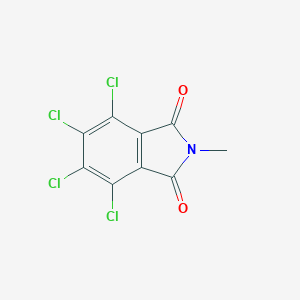
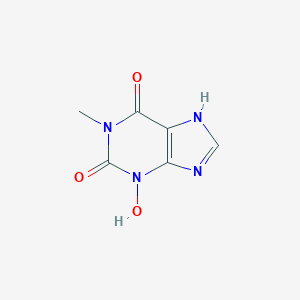
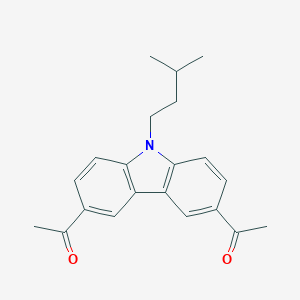

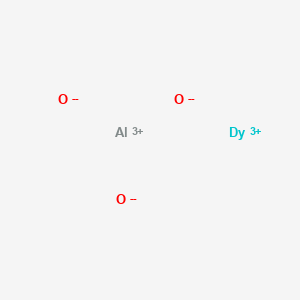
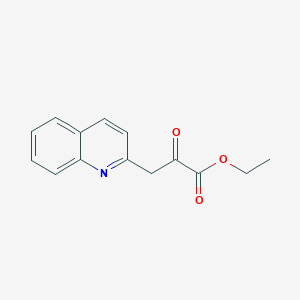
![6-Chloro-2-methylimidazo[1,2-a]pyridine](/img/structure/B75860.png)
